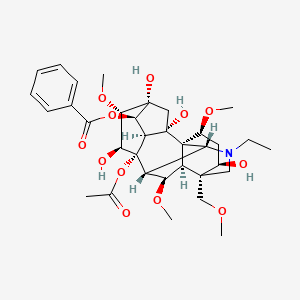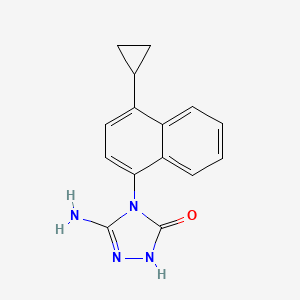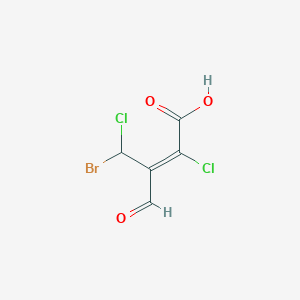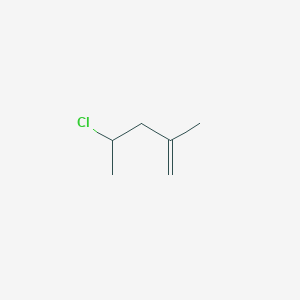![molecular formula C₁₂H₁₇NO₃ B1145564 4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster CAS No. 51814-74-5](/img/structure/B1145564.png)
4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster is an organic compound with the molecular formula C₁₂H₁₇NO₃ It is a derivative of p-anisidine and is used in various chemical and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster can be synthesized through the reaction of p-anisidine with butyric acid derivatives. One common method involves the esterification of p-anisidine with methyl 4-bromobutyrate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of methyl 4-(p-anisidino)butyrate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and reduce the formation of by-products. The final product is usually obtained through distillation and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted esters.
Wissenschaftliche Forschungsanwendungen
4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 4-(p-anisidino)butyrate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions with biomolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(p-toluidino)butyrate
- Methyl 4-(p-aminophenyl)butyrate
- Methyl 4-(p-nitrophenyl)butyrate
Uniqueness
4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster is unique due to its methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the presence of the methoxy group can influence the compound’s solubility and interaction with other molecules .
Eigenschaften
CAS-Nummer |
51814-74-5 |
|---|---|
Molekularformel |
C₁₂H₁₇NO₃ |
Molekulargewicht |
223.27 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone](/img/structure/B1145489.png)




